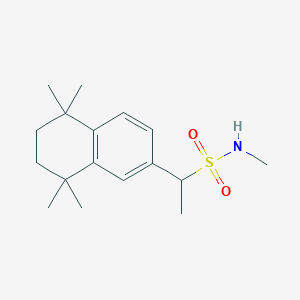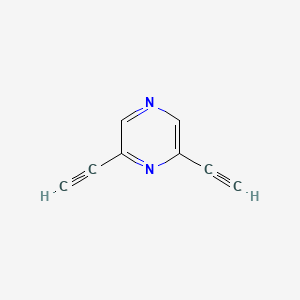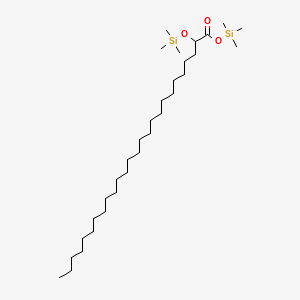
Trimethylsilyl 2-trimethylsilyloxyhexacosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 2-trimethylsilyloxyhexacosanoate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
The synthesis of Trimethylsilyl 2-trimethylsilyloxyhexacosanoate typically involves the derivatization of non-volatile compounds such as alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . One common method involves the use of trimethylsilyl chloride or bis(trimethylsilyl)acetamide as silylation reagents . Industrial production methods may involve large-scale silylation processes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Trimethylsilyl 2-trimethylsilyloxyhexacosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and other silylation agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Trimethylsilyl 2-trimethylsilyloxyhexacosanoate has a wide range of scientific research applications, including:
Biology: The compound is used in the derivatization of biological samples to facilitate their analysis.
Medicine: It is employed in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Trimethylsilyl 2-trimethylsilyloxyhexacosanoate involves the formation of trimethylsiloxy groups on the molecule. These groups increase the volatility and stability of the compound, making it more amenable to analysis and synthesis . The molecular targets and pathways involved depend on the specific application and conditions used.
Comparación Con Compuestos Similares
Trimethylsilyl 2-trimethylsilyloxyhexacosanoate can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used as a silylation reagent.
Bis(trimethylsilyl)acetamide: Another common silylation agent.
2-(Trimethylsilyl)ethanol: Used as a protecting group for carboxyl and phosphate groups.
The uniqueness of this compound lies in its specific structure and the presence of two trimethylsilyl groups, which confer distinct properties and applications.
Propiedades
Número CAS |
55517-64-1 |
|---|---|
Fórmula molecular |
C32H68O3Si2 |
Peso molecular |
557.0 g/mol |
Nombre IUPAC |
trimethylsilyl 2-trimethylsilyloxyhexacosanoate |
InChI |
InChI=1S/C32H68O3Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(34-36(2,3)4)32(33)35-37(5,6)7/h31H,8-30H2,1-7H3 |
Clave InChI |
YZNTXRKDZSNNSO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
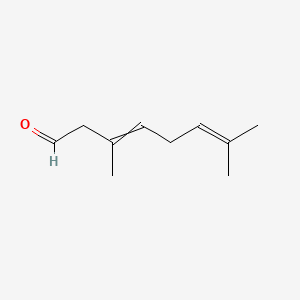
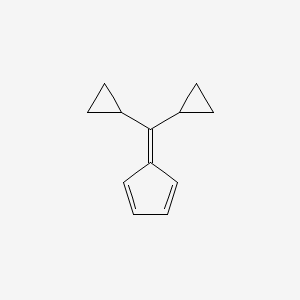
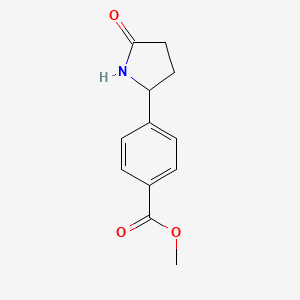
![Ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B13966942.png)
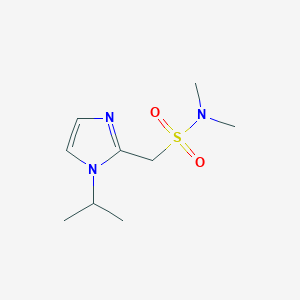
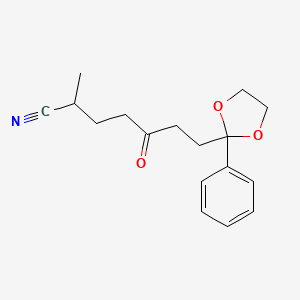
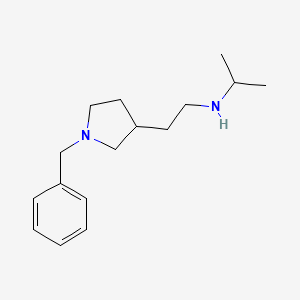

![(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile](/img/structure/B13966975.png)
